molecular formula C19H16NO+ B12482974 1-Benzyl-4-(phenylcarbonyl)pyridinium

1-Benzyl-4-(phenylcarbonyl)pyridinium

Cat. No.: B12482974
M. Wt: 274.3 g/mol
InChI Key: GYWDTHHPXIBOJK-UHFFFAOYSA-N
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Description

4-benzoyl-1-benzylpyridin-1-ium is a pyridinium salt with a benzoyl group at the 4-position and a benzyl group at the 1-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-1-benzylpyridin-1-ium typically involves the reaction of 4-benzoylpyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the pyridinium salt .

Industrial Production Methods

Industrial production methods for 4-benzoyl-1-benzylpyridin-1-ium may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-1-benzylpyridin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-benzoyl-1-benzylpyridin-1-ium has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-benzoyl-1-benzylpyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of cellular processes such as replication and transcription. Additionally, it can induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzoyl-1-benzylpyridin-1-ium is unique due to the presence of both benzoyl and benzyl groups on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H16NO+

Molecular Weight

274.3 g/mol

IUPAC Name

(1-benzylpyridin-1-ium-4-yl)-phenylmethanone

InChI

InChI=1S/C19H16NO/c21-19(17-9-5-2-6-10-17)18-11-13-20(14-12-18)15-16-7-3-1-4-8-16/h1-14H,15H2/q+1

InChI Key

GYWDTHHPXIBOJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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